Nicotinyl maleate

Description

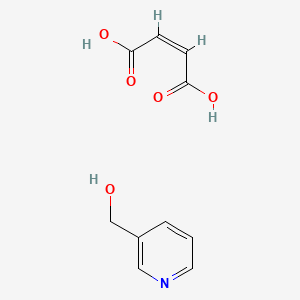

Nicotinyl maleate is the maleate salt of nicotinyl alcohol (a derivative of nicotinic acid, or vitamin B3). It functions as a vasodilator, primarily used to improve peripheral circulation in conditions like Raynaud’s disease or intermittent claudication. The maleate counterion enhances solubility and bioavailability, a common strategy in pharmaceutical formulations.

Properties

CAS No. |

91456-88-1 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;pyridin-3-ylmethanol |

InChI |

InChI=1S/C6H7NO.C4H4O4/c8-5-6-2-1-3-7-4-6;5-3(6)1-2-4(7)8/h1-4,8H,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

RFZPTICEDBOFHH-BTJKTKAUSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)CO.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)CO.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinyl maleate can be synthesized through the esterification reaction between nicotinic acid and maleic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of nicotinyl maleate involves large-scale esterification processes. The reactants, nicotinic acid and maleic acid, are mixed in stoichiometric amounts and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any by-products and obtain pure nicotinyl maleate.

Types of Reactions:

Oxidation: Nicotinyl maleate can undergo oxidation reactions, particularly at the nicotinic acid moiety. This can lead to the formation of nicotinic acid derivatives.

Reduction: The compound can be reduced to form nicotinyl alcohol, which retains some of the biological activity of the parent compound.

Substitution: Nicotinyl maleate can participate in substitution reactions, where the maleate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Nicotinic acid derivatives.

Reduction: Nicotinyl alcohol.

Substitution: Various substituted nicotinyl compounds.

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of other nicotinic acid derivatives.

Biology: The compound has been studied for its effects on cellular metabolism and its potential role in modulating oxidative stress.

Medicine: Nicotinyl maleate is used as a vasodilator in the treatment of peripheral vascular diseases. It has also been investigated for its potential neuroprotective effects.

Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

Nicotinyl maleate exerts its effects primarily through its action as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to increased blood flow. The compound interacts with nicotinic acid receptors, which are involved in the regulation of lipid metabolism and vascular function. The activation of these receptors leads to the release of prostaglandins, which further contribute to vasodilation.

Comparison with Similar Compounds

Structural and Functional Comparisons

Maleate salts are often employed to improve drug solubility. Below is a detailed comparison of Nicotinyl maleate with structurally related compounds:

Pharmacological and Industrial Efficacy

- Nicotinyl maleate vs. Flupirtine maleate : While both target physiological pathways (vasodilation vs. pain modulation), Flupirtine’s neuroprotective effects are absent in Nicotinyl maleate. The latter’s efficacy is dose-dependent, with risks of flushing due to nicotinic acid activity.

- Acepromazine maleate : Unlike Nicotinyl maleate, it acts on dopamine receptors, causing sedation. Regulatory data highlight its veterinary use, contrasting with human-specific applications of Nicotinyl maleate .

- Dibutyltin maleate : Industrial utility in PVC stabilization contrasts sharply with pharmaceutical maleates. Toxicity profiles differ significantly, emphasizing the importance of application-specific safety assessments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Nicotinyl maleate, and how can researchers ensure reproducibility in laboratory-scale synthesis?

- Methodological Answer : Nicotinyl maleate synthesis typically involves esterification of nicotinic acid with maleic anhydride under controlled conditions. Key steps include stoichiometric optimization, temperature control (e.g., 60–80°C), and acid catalysis. To ensure reproducibility:

- Document reagent purity (e.g., ≥99% via HPLC) and solvent drying protocols .

- Provide detailed reaction parameters (time, pressure, catalyst concentration) in the "Materials and Methods" section, adhering to journal guidelines for experimental transparency .

- Validate product identity using NMR (e.g., H/C) and FT-IR, comparing spectra with reference standards .

Q. How should researchers characterize the structural and purity profile of Nicotinyl maleate to meet publication standards?

- Methodological Answer :

- Structural Analysis : Use X-ray crystallography for definitive confirmation of molecular geometry. Pair with DFT calculations to validate bond angles and torsional strain .

- Purity Assessment : Employ HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile:water (70:30). Report retention times and peak area percentages for impurities, ensuring compliance with pharmacopeial thresholds (<0.1% for major impurities) .

- Data Reporting : Tabulate results in a format that avoids redundancy with figures (e.g., separate tables for spectral data and purity metrics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yield data for Nicotinyl maleate synthesis across different catalytic systems?

- Methodological Answer :

- Comparative Analysis : Design a controlled study testing all cited catalytic systems (e.g., HSO, ion-exchange resins) under identical conditions (solvent, temperature, molar ratios). Use ANOVA to statistically compare yields .

- Mechanistic Probes : Conduct kinetic studies (e.g., in situ FT-IR) to identify rate-limiting steps and catalyst-specific side reactions .

- Data Transparency : Publish raw datasets (e.g., reaction logs, chromatograms) as supplementary information to enable independent verification .

Q. What experimental design strategies are recommended for optimizing Nicotinyl maleate’s reaction efficiency in novel solvent systems?

- Methodological Answer :

- DoE (Design of Experiments) : Apply a fractional factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). Use response surface methodology to identify optimal conditions .

- Sustainability Metrics : Evaluate green solvents (e.g., cyclopentyl methyl ether) using E-factor calculations, comparing waste generation to traditional methods .

- In Silico Modeling : Leverage Aspen Plus or Gaussian simulations to predict solvent-reactivity relationships and reduce trial-and-error experimentation .

Q. How can researchers validate the stability of Nicotinyl maleate under varying storage conditions for pharmacological studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life at 25°C .

- Degradant Identification : Isolate and characterize degradation products (e.g., maleic acid, nicotinic acid) using high-resolution mass spectrometry .

- Statistical Reporting : Include confidence intervals for degradation rates and explicitly state assay limitations (e.g., photolytic effects not tested) .

Q. What advanced techniques are suitable for elucidating Nicotinyl maleate’s mechanism of action in biochemical assays?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy to measure binding constants with target enzymes (e.g., NAD-dependent dehydrogenases) .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

- Data Conflict Resolution : If in vitro/in vivo results disagree, apply pathway analysis (e.g., KEGG mapping) to identify confounding factors like metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.